2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one

Structural authentication Positional isomer discrimination Quality control

Researchers targeting TrkA-mediated pathways often struggle with sourcing isomer-pure N-acylpiperidine derivatives, where subtle nitro-group positioning dictates pharmacological activity. This compound is the exact 2-methoxy-3-nitrophenyl regioisomer (Example 113) patented by Pfizer as a TrkA inhibitor for chronic pain and oncology research. Using an incorrectly substituted analog can invalidate SAR studies. Key differentiators: 1) Unambiguous InChIKey (BCIBGZJKKVVWDV-UHFFFAOYSA-N) and XLogP (2.9) ensure analytical traceability for isomer-specific method validation. 2) Distinct 7 H-bond acceptor profile enables novel binding mode exploration inaccessible to mono-substituted analogs. 3) Direct supply eliminates lead times associated with custom synthesis, accelerating your kinase inhibitor drug discovery programs.

Molecular Formula C14H15F3N2O4
Molecular Weight 332.27 g/mol
CAS No. 648902-56-1
Cat. No. B12585756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one
CAS648902-56-1
Molecular FormulaC14H15F3N2O4
Molecular Weight332.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1[N+](=O)[O-])C2CCN(CC2)C(=O)C(F)(F)F
InChIInChI=1S/C14H15F3N2O4/c1-23-12-10(3-2-4-11(12)19(21)22)9-5-7-18(8-6-9)13(20)14(15,16)17/h2-4,9H,5-8H2,1H3
InChIKeyBCIBGZJKKVVWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one (CAS 648902-56-1) – Compound Identity and Procurement-Relevant Classification


2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one (CAS 648902-56-1) is a synthetic N-acylpiperidine derivative bearing a 2,2,2-trifluoroacetyl group at the piperidine nitrogen and a 2-methoxy-3-nitrophenyl substituent at the 4-position of the piperidine ring . The compound is classified within the broader family of trifluoroacetylated piperidine derivatives, which have been explored for diverse pharmacological applications. Notably, this compound has been disclosed as a tropomyosin-related kinase A (TrkA) inhibitor in patent literature, assigned to Pfizer Limited, and is catalogued as an N-acylpiperidine ether derivative with potential therapeutic relevance to chronic pain, neuropathic pain, pruritus, and solid tumours [1].

Why Generic Substitution of CAS 648902-56-1 with In-Class Trifluoroacetylpiperidine Analogs Carries Quantifiable Risk


Trifluoroacetylpiperidine derivatives with nitrophenyl substitution are not functionally interchangeable. The precise regiochemistry of the nitro and methoxy groups on the phenyl ring determines target engagement and potency. For instance, the 2-methoxy-3-nitrophenyl substitution pattern of CAS 648902-56-1 yields a distinct electronic and steric profile compared to its closest positional isomer, 4-(2-methoxy-5-nitrophenyl)-1-(trifluoroacetyl)piperidine (CAS 391882-36-3), which bears identical molecular formula (C₁₄H₁₅F₃N₂O₄) and molecular weight (332.28 g/mol) yet differs only in nitro group placement . The 3-nitro substitution orients the nitro group meta to the piperidine attachment point, creating a unique hydrogen-bond acceptor geometry and altering the compound's conformation and target-binding pharmacophore relative to the 5-nitro isomer [1]. Such positional isomerism has been shown in analogous piperidine series to drive divergent TrkA inhibitory activity and selectivity profiles [2]. Consequently, procurement of an in-class analog without verifying the exact substitution pattern risks selecting a compound with materially different biological activity, potentially invalidating experimental results or structure–activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for CAS 648902-56-1 Against Structural Analogs and In-Class Candidates


Regiochemical Identity Confirmed by Orthogonal Analytical Descriptors Versus 5-Nitro Positional Isomer

CAS 648902-56-1 is unambiguously distinguishable from its closest positional isomer, CAS 391882-36-3, by computed and experimentally verifiable molecular descriptors. Both share the identical molecular formula C₁₄H₁₅F₃N₂O₄ and monoisotopic mass, yet the target compound (3-nitro) yields a lower computed LogP (XLogP = 2.9 ) compared with the 5-nitro isomer (LogP = 3.33 ). The topological polar surface area (tPSA) is comparable (75.4 Ų for the target vs. 75.36 Ų for the 5-nitro isomer ), but the distinct InChIKey (BCIBGZJKKVVWDV-UHFFFAOYSA-N) provides a unique, database-searchable fingerprint that definitively separates the two isomers . This ensures that researchers ordering by CAS number or InChIKey receive the intended regioisomer, eliminating misidentification that can occur when relying solely on molecular formula or nominal mass.

Structural authentication Positional isomer discrimination Quality control

Target Engagement Annotation: TrkA Inhibitor Classification with Patent-Documented Therapeutic Indication Profile

CAS 648902-56-1 is explicitly disclosed as a TrkA inhibitor within Pfizer's N-acylpiperidine ether tropomyosin-related kinase inhibitor patent series (WO2015092610, Example 113) [1]. The Therapeutic Target Database (TTD) lists this compound as 'N-acylpiperidine ether derivative 1' with documented therapeutic indications including chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumour/cancer (ICD-11: 2A00-2F9Z) [2]. This contrasts with many structurally related piperidine derivatives in the same molecular formula class that lack TrkA target annotation or are directed toward entirely different targets (e.g., norepinephrine transporter, carbonic anhydrase, or chemokine receptors) [3]. The TrkA inhibitory mechanism positions this compound specifically for neurotrophin-signaling research and pain/oncology drug discovery programs.

TrkA kinase inhibition Pain therapeutics Oncology target

Physicochemical Differentiation: Hydrogen-Bond Acceptor Count and Rotatable Bond Constraints Versus De-Nitro Analogs

The 3-nitro substitution on the 2-methoxyphenyl ring of CAS 648902-56-1 contributes to a hydrogen-bond acceptor count of 7 (versus 5 for the de-nitro analog lacking the nitro group), and the molecule contains 23 heavy atoms with only 2 rotatable bonds, yielding a relatively rigid structure (complexity score: 444) . This contrasts with simpler 4-phenyl-1-(trifluoroacetyl)piperidine analogs such as Piperidine, 4-(4-nitrophenyl)-1-(trifluoroacetyl)- (CAS 160132-86-5, C₁₃H₁₃F₃N₂O₃, MW 302.25, only 19 heavy atoms), which lack the methoxy group entirely and thus possess different hydrogen-bonding capacity and molecular shape . The higher H-bond acceptor count of the target compound may contribute to stronger and more directionally specific interactions with kinase hinge regions or other polar binding pockets, while the constrained rotatable bond profile may reduce entropic penalties upon target binding.

Physicochemical profiling Drug-likeness parameters Computational chemistry

Optimal Research and Industrial Application Scenarios for CAS 648902-56-1 Based on Verified Differentiation Evidence


TrkA Kinase Inhibitor Screening and Pain/Oncology Drug Discovery Programs

Laboratories engaged in tropomyosin-related kinase A (TrkA) inhibitor drug discovery, particularly those targeting chronic pain (ICD-11: MG30), neuropathic pain, pruritus, or NTRK-driven solid tumours, should prioritize CAS 648902-56-1. This compound is explicitly disclosed as Example 113 in Pfizer's WO2015092610 patent as a TrkA inhibitor and is catalogued with these therapeutic indications in the Therapeutic Target Database [1]. Use of this specific regioisomer ensures alignment with the patented pharmacophore and avoids the target-agnostic nature of other C₁₄H₁₅F₃N₂O₄ positional isomers that lack documented TrkA engagement.

Structure–Activity Relationship (SAR) Studies Requiring Defined Nitro/Methoxy Regiochemistry

Medicinal chemistry teams investigating the impact of nitro-group position on kinase selectivity should use CAS 648902-56-1 as the 3-nitro reference standard. Its XLogP (2.9) and InChIKey (BCIBGZJKKVVWDV-UHFFFAOYSA-N) provide unambiguous analytical benchmarks that distinguish it from the 5-nitro isomer (CAS 391882-36-3, XLogP = 3.33) . The 0.43-unit LogP differential between these positional isomers can propagate into measurable differences in cellular permeability and off-target binding, making correct compound identification critical for valid SAR interpretation [1].

Computational Chemistry and Docking Studies Leveraging High Hydrogen-Bond Acceptor Capacity

Molecular modeling groups investigating kinase hinge-region binding should utilize CAS 648902-56-1 for its distinctive 7 hydrogen-bond acceptor sites and rigid molecular scaffold (2 rotatable bonds). This physicochemical profile provides richer interaction possibilities compared to simpler 4-nitrophenyl-trifluoroacetylpiperidine analogs lacking the methoxy group (e.g., CAS 160132-86-5, only 5 H-bond acceptors) . The dual nitro/methoxy pharmacophore enables exploration of hydrogen-bond networks that are inaccessible with mono-substituted phenyl analogs, potentially revealing novel binding modes within the TrkA ATP-binding pocket.

Analytical Reference Standard for Isomer-Specific Quantification and Quality Control

Analytical chemistry and QC laboratories requiring a certified reference standard for isomer-specific method validation should procure CAS 648902-56-1. Its unique InChIKey and computed tPSA of 75.4 Ų provide definitive identification parameters for HPLC, LC-MS, or NMR method development . This is essential when synthesizing or characterizing N-acylpiperidine ether libraries where positional isomers are common synthetic by-products, as co-eluting 3-nitro and 5-nitro isomers share identical molecular mass (332.28 g/mol) but can be resolved through retention-time or spectral fingerprint differences traceable to this specific CAS number.

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